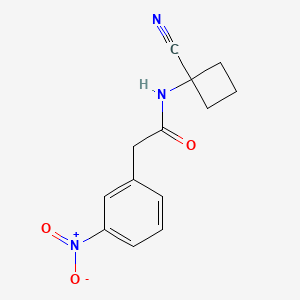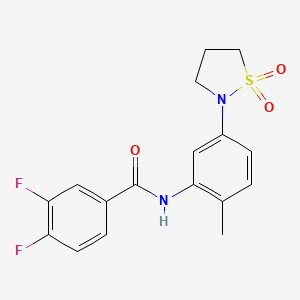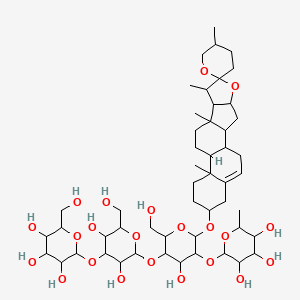
Zingiberen newsaponin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Zingiberen Newsaponin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of steroidal saponins.
Biology: It is used to study the biological effects of saponins, including their role in cell signaling and metabolism.
Industry: It is used in the production of pharmaceuticals and nutraceuticals.
Zukünftige Richtungen
The future directions for research on Zingiberensis saponin I could include further understanding of the biosynthesis, evolution, and utilization of plant specialized metabolites such as diosgenin saponins . Additionally, the potential development of medicine food homology (MFH)-containing steroid saponins into functional foods for maintenance of human health or drugs for the treatment of I/R disease could be explored .
Wirkmechanismus
Zingiberen Newsaponin exerts its effects through several molecular targets and pathways:
Biochemische Analyse
Biochemical Properties
Zingiberensis Saponin I plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of Zingiberensis Saponin I involves key enzymes and follows a specific pathway: synthesis of squalene, generation of cholesterol/sitosterol, biosynthesis of diosgenin, and biosynthesis of diosgenin saponins .
Cellular Effects
Zingiberensis Saponin I has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Zingiberensis Saponin I exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Zingiberensis Saponin I may change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of Zingiberensis Saponin I vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
Zingiberensis Saponin I is involved in specific metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .
Transport and Distribution
Zingiberensis Saponin I is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zingiberen Newsaponin is primarily extracted from Dioscorea zingiberensis . The extraction process involves isolating the compound from the plant material using solvents such as dimethyl sulfoxide (DMSO) . The compound is then purified to achieve a high level of purity, typically around 99.68% .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Dioscorea zingiberensis. The process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction and purification . The purified compound is then stored under specific conditions to maintain its stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Zingiberen Newsaponin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deltonin: A saponin with similar biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
. Its distinct molecular structure and biological activities set it apart from other similar compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Zingiberensis saponin I involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include protection and deprotection of functional groups, oxidation, reduction, and coupling reactions.", "Starting Materials": [ "Gingerols", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Acetic acid", "Chloroform", "Methanesulfonic acid", "Sodium methoxide", "Ethanol", "Water" ], "Reaction": [ "Protection of the hydroxyl group of gingerols using acetic anhydride and sodium acetate", "Deprotection of the acetyl group using sodium hydroxide and hydrochloric acid", "Oxidation of the alcohol group to aldehyde using sodium periodate", "Reduction of the aldehyde group to alcohol using sodium borohydride", "Coupling of the alcohol group with a saponin derivative using methanesulfonic acid as a catalyst", "Deprotection of the saponin derivative using sodium methoxide and methanol", "Purification of the final product using chloroform and ethanol" ] } | |
CAS-Nummer |
91653-50-8 |
Molekularformel |
C51H82O22 |
Molekulargewicht |
1047.2 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O22/c1-20-8-13-51(64-19-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)66-48-44(72-45-38(60)36(58)33(55)22(3)65-45)40(62)42(31(18-54)69-48)70-47-41(63)43(35(57)30(17-53)68-47)71-46-39(61)37(59)34(56)29(16-52)67-46/h6,20-22,24-48,52-63H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41-,42-,43+,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |
InChI-Schlüssel |
XJOTXMLDNWCDRH-HAUZKCKMSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)
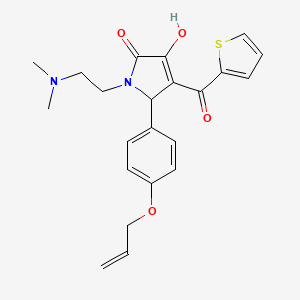
![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)

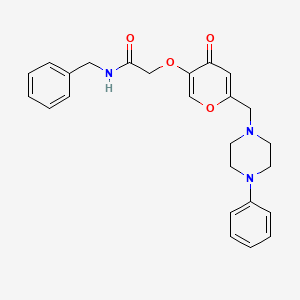

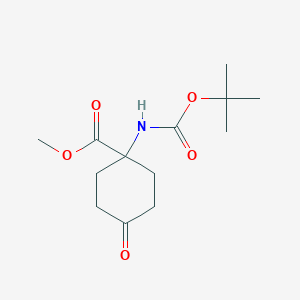
![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)
